molecular formula C21H27N3OS B4558921 4-(4-ethylbenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide

4-(4-ethylbenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide

Cat. No.: B4558921
M. Wt: 369.5 g/mol
InChI Key: YYDKZVSNGBHBSZ-UHFFFAOYSA-N
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Description

4-(4-ethylbenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C21H27N3OS and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.18748367 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation in Antimicrobial Activities

The compound 4-(4-ethylbenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide, due to its structural uniqueness, is of significant interest in the synthesis and biological evaluation of novel derivatives for antimicrobial activities. A noteworthy study in this realm involves the synthesis of a series of 1,4-disubstituted 1,2,3-triazole derivatives, which showcased moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. These derivatives were characterized by NMR, mass spectral analysis, and evaluated for their antimicrobial potential, indicating the promising role of piperazine carboxamide derivatives in developing new antimicrobial agents (Jadhav et al., 2017).

Exploration in Marine Bioactive Compounds

Another intriguing aspect of research involving this compound is its potential linkage to the exploration of marine bioactive compounds. Specifically, studies have highlighted the isolation and characterization of new compounds from marine actinobacteria, which possess cytotoxic activities. These activities were determined through their effects on sea urchin sperm and eggs, illustrating the compound's potential utility in marine biotechnology and drug discovery for its cytotoxic properties (Sobolevskaya et al., 2007).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of compounds related to this compound have been extensively explored. Studies have focused on the synthesis of bifunctional tetraaza macrocycles, which are relevant in creating bifunctional chelating agents. Such research demonstrates the compound's utility in the development of novel chemical entities with potential applications in medicinal chemistry and materials science (McMurry et al., 1992).

Antituberculosis Activity

Research into thiazole-aminopiperidine hybrid analogues has unveiled novel Mycobacterium tuberculosis GyrB inhibitors. This study underscores the compound's relevance in addressing tuberculosis, with specific analogues showing significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. Such findings emphasize the potential of piperazine derivatives in contributing to the fight against tuberculosis (Jeankumar et al., 2013).

Antioxidant Performance in Polymers

Additionally, the synthesis and evaluation of hindered-phenol-containing amine moieties as antioxidants for polypropylene copolymers have been reported. This research highlights the compound's utility in enhancing the thermal and oxidative stability of polymers, marking its significance in material science and polymer chemistry (Desai et al., 2004).

Properties

IUPAC Name

4-[(4-ethylphenyl)methyl]-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c1-3-17-7-9-18(10-8-17)16-23-11-13-24(14-12-23)21(25)22-19-5-4-6-20(15-19)26-2/h4-10,15H,3,11-14,16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDKZVSNGBHBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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